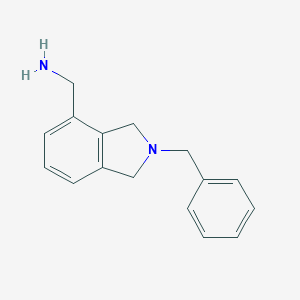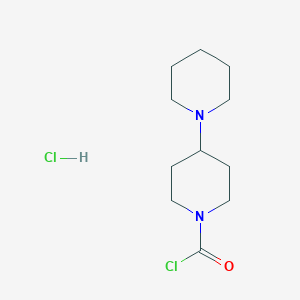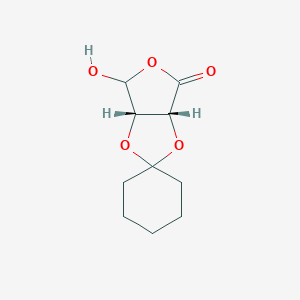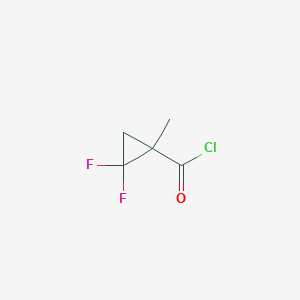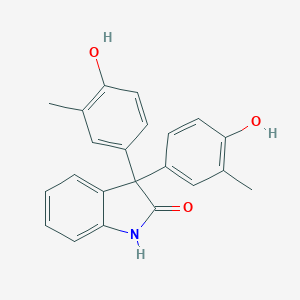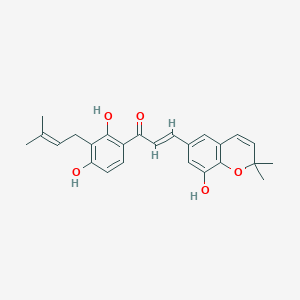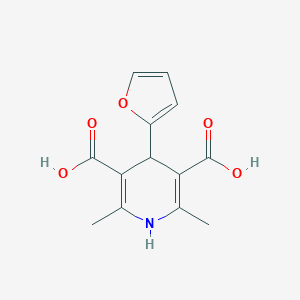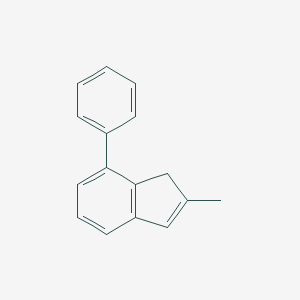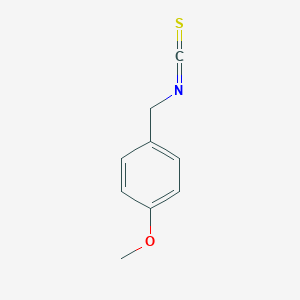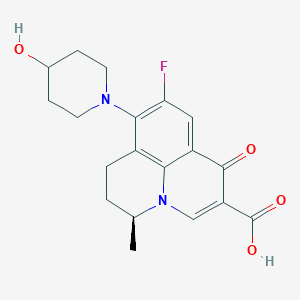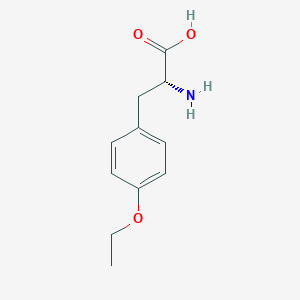![molecular formula C17H26N2S2 B139971 2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol CAS No. 135937-66-5](/img/structure/B139971.png)
2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol
Overview
Description
2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol, also known as MPTP, is a synthetic compound that has been widely used in scientific research. It is a thiol-containing compound that has been shown to have various biochemical and physiological effects.
Scientific Research Applications
2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol has been widely used in scientific research as a tool to study the dopaminergic system. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in animals. This has been used as a model to study the pathogenesis of Parkinson's disease and to test potential treatments for the disease.
Mechanism Of Action
2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol is metabolized in the brain by monoamine oxidase B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is taken up by dopaminergic neurons through the dopamine transporter. MPP+ then inhibits complex I of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in the death of dopaminergic neurons.
Biochemical And Physiological Effects
2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in animals. It has also been shown to induce oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol has been widely used as a tool to study the dopaminergic system and Parkinson's disease. It has the advantage of selectively destroying dopaminergic neurons in the substantia nigra, which mimics the pathogenesis of Parkinson's disease. However, it also has limitations, including the fact that it only models a subset of Parkinson's disease cases and that it does not fully replicate the complexity of the disease.
Future Directions
There are several future directions for research on 2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol. One direction is to further explore the mechanisms underlying its selective toxicity to dopaminergic neurons. Another direction is to use 2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol as a tool to study the role of oxidative stress and inflammation in the pathogenesis of Parkinson's disease. Additionally, there is a need to develop new animal models that more accurately reflect the complexity of Parkinson's disease.
properties
CAS RN |
135937-66-5 |
|---|---|
Product Name |
2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol |
Molecular Formula |
C17H26N2S2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
2-methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol |
InChI |
InChI=1S/C17H26N2S2/c1-6-11-21-17(4,5)13-19-15-10-8-7-9-14(15)18-12-16(2,3)20/h1,7-10,18-20H,11-13H2,2-5H3 |
InChI Key |
SYBLQBKYOUYTMO-UHFFFAOYSA-N |
SMILES |
CC(C)(CNC1=CC=CC=C1NCC(C)(C)SCC#C)S |
Canonical SMILES |
CC(C)(CNC1=CC=CC=C1NCC(C)(C)SCC#C)S |
Other CAS RN |
135937-66-5 |
synonyms |
T 691 T-691 T691 Tc-99m-T691 technetium-99m-N1-(2-mercapto-2-methylpropyl)-N2-(2-propargylthio-2-methylpropyl)-1,2-benzenediamine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

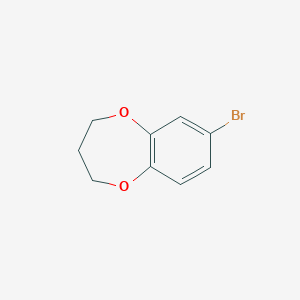
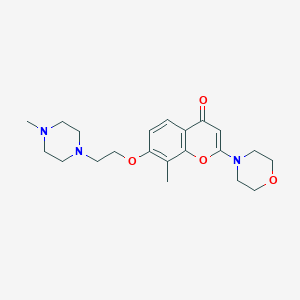
![(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139896.png)
